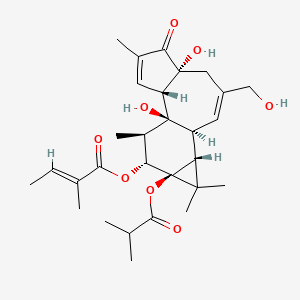

12-O-Tiglylphorbol-13-isobutyrate

Description

Properties

Molecular Formula |

C29H40O8 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H40O8/c1-9-15(4)25(33)36-23-17(6)28(35)19(21-26(7,8)29(21,23)37-24(32)14(2)3)11-18(13-30)12-27(34)20(28)10-16(5)22(27)31/h9-11,14,17,19-21,23,30,34-35H,12-13H2,1-8H3/b15-9+/t17-,19+,20-,21-,23-,27-,28-,29-/m1/s1 |

InChI Key |

MVWXLRYZCZSBKW-RXYGMQKRSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 12-O-Tiglylphorbol-13-isobutyrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for 12-O-Tiglylphorbol-13-isobutyrate. Therefore, this guide is based on the well-established mechanism of action of structurally similar and extensively studied phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA or TPA) and prostratin (B1679730). The presented data and protocols are representative of this class of compounds and should be considered as a general framework for studying this compound.

Executive Summary

This compound is a member of the tigliane (B1223011) diterpenoid family of phorbol esters. Based on the activities of its close analogs, it is presumed to be a potent activator of Protein Kinase C (PKC). This activation is central to its mechanism of action and initiates a cascade of downstream signaling events, most notably the activation of the NF-κB transcription factor. This pathway is of significant interest in various research fields, including oncology and virology, particularly in the context of HIV latency reversal. This document provides a detailed overview of the core mechanism of action, relevant quantitative data from analogous compounds, and comprehensive experimental protocols to guide research in this area.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of phorbol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. This compound is expected to mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain present in conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.

Upon binding, the phorbol ester induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane and subsequent activation. This activation requires the presence of phospholipids, and for conventional PKC isoforms, calcium ions are also necessary.

Signaling Pathway: PKC Activation

Caption: PKC Activation by this compound.

Downstream Signaling: NF-κB Pathway Activation

A critical downstream consequence of PKC activation by phorbol esters is the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activated PKC phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

Signaling Pathway: NF-κB Activation

Caption: NF-κB signaling cascade initiated by active PKC.

Application in HIV Latency Reversal

The activation of the NF-κB pathway is a key mechanism for the "shock and kill" strategy in HIV eradication research. Latent HIV provirus integrated into the host cell genome is transcriptionally silent. NF-κB can bind to response elements in the HIV-1 Long Terminal Repeat (LTR) promoter region, initiating viral gene transcription. This leads to the production of viral proteins, making the latently infected cell visible to the immune system for clearance. Prostratin, a non-tumorigenic phorbol ester, is a well-studied latency-reversing agent (LRA) that operates through this mechanism.[1][2]

Quantitative Data (Based on Analogous Compounds)

The following tables summarize quantitative data for the well-characterized phorbol esters TPA (PMA) and prostratin. This data provides a reference range for the expected potency of this compound.

Table 1: Binding Affinities of Phorbol Esters to PKC Isoforms

| Compound | PKC Isoform | Binding Affinity (Kd, nM) | Reference |

| [³H]PDBu (phorbol ester) | PKC-α | 1.6 | [3] |

| [³H]PDBu (phorbol ester) | PKC-β1 | 2.5 | [3] |

| [³H]PDBu (phorbol ester) | PKC-β2 | 2.3 | [3] |

| [³H]PDBu (phorbol ester) | PKC-γ | 18 | [3] |

| [³H]PDBu (phorbol ester) | PKC-δ | 4.6 | [3] |

| [³H]PDBu (phorbol ester) | PKC-ε | 11 | [3] |

Table 2: Potency of Phorbol Esters in Biological Assays

| Compound | Assay | Cell Line | EC₅₀ / IC₅₀ | Reference |

| Prostratin | HIV Latency Reversal (GFP expression) | J-Lat 9.2 | ~0.1 µM | [2] |

| TPA (PMA) | NF-κB Activation (luciferase reporter) | 293.27.2 | ~2 µM (inhibited by ET-18-OCH3) | [4][5] |

| TPA (PMA) | IL-2 Production | Jurkat | 50 ng/mL | [6] |

| Bryostatin-1 | HIV Latency Reversal (intracellular HIV-1 mRNA) | Primary CD4+ T cells | Induces significant virus release | [7] |

| Prostratin | HIV Latency Reversal (intracellular HIV-1 mRNA) | Primary CD4+ T cells | Induces significant virus release | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Protein Kinase C (PKC) Activation Assay

This protocol describes a general method for measuring PKC activity in response to a phorbol ester.

Experimental Workflow: PKC Activation Assay

Caption: Workflow for assessing PKC activation via Western Blot.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, Jurkat) to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS) or a specific phospho-PKC isoform overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) and to the total protein level of the PKC substrate.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

Experimental Workflow: NF-κB Reporter Assay

Caption: Workflow for the NF-κB dual-luciferase reporter assay.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase under a constitutive promoter.

-

Treatment: After 24-48 hours, treat the transfected cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a vehicle control.

-

Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

HIV-1 Latency Reversal Assay

This assay measures the ability of a compound to reactivate latent HIV-1.

Experimental Workflow: HIV-1 Latency Reversal Assay

Caption: Workflow for assessing HIV-1 latency reversal.

Methodology:

-

Latency Model: Utilize a relevant model of HIV latency, such as the J-Lat cell line (which contains a latent LTR-GFP construct) or primary CD4+ T cells isolated from ART-suppressed HIV-positive individuals.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., prostratin or PMA + ionomycin) and a negative control (vehicle).

-

Incubation: Incubate the cells for 24 to 72 hours.

-

Quantification of Latency Reversal:

-

For J-Lat cells: Measure the percentage of GFP-positive cells by flow cytometry.

-

For primary cells:

-

Measure the concentration of HIV-1 p24 antigen in the culture supernatant using an ELISA kit.

-

Quantify the amount of cell-associated or supernatant HIV-1 RNA using quantitative reverse transcription PCR (qRT-PCR).

-

-

-

Data Analysis: Determine the dose-response relationship and the maximal efficacy of this compound in reactivating latent HIV-1.

Conclusion

This compound is predicted to be a potent activator of Protein Kinase C, leading to the activation of the NF-κB signaling pathway. This mechanism of action is analogous to other well-characterized phorbol esters and holds significant potential for applications in various research areas, including the development of HIV latency-reversing agents. The experimental protocols and comparative data provided in this guide offer a robust framework for the detailed investigation of this compound's biological activities. Further research is warranted to elucidate the specific quantitative parameters and isoform selectivity of this compound to fully understand its therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ET-18-OCH3 inhibits nuclear factor-kappa B activation by 12-O-tetradecanoylphorbol-13-acetate but not by tumor necrosis factor-alpha or interleukin 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phorbol 12-myristate 13-acetate Molecular Biology Reagent Protocol [sigmaaldrich.com]

- 7. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]

Unraveling the 12-O-Tiglylphorbol-13-isobutyrate (TPA) PKC Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the activation of Protein Kinase C (PKC) by the phorbol (B1677699) ester 12-O-Tiglylphorbol-13-isobutyrate (TPA). TPA, and the structurally similar Phorbol 12-myristate 13-acetate (PMA), are invaluable tools in biomedical research for their potent ability to activate PKC and its downstream signaling cascades, thereby influencing a myriad of cellular processes including proliferation, differentiation, apoptosis, and tumor promotion.

Core Mechanism: TPA as a Diacylglycerol Mimetic

This compound (TPA) is a synthetic analog of diacylglycerol (DAG), the endogenous physiological activator of a subset of PKC isoforms.[1] TPA exerts its biological effects by binding with high affinity to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, effectively recruiting them to the plasma membrane and inducing a conformational change that leads to their activation.[2][3] This sustained activation, in contrast to the transient nature of DAG-mediated activation, makes TPA a powerful tool for studying PKC-dependent signaling pathways.

The activation of PKC by TPA initiates a cascade of phosphorylation events, leading to the modulation of numerous downstream effector proteins. A primary and well-documented consequence of TPA-induced PKC activation is the stimulation of the Raf-MEK-ERK mitogen-activated protein kinase (MAPK) pathway.[4][5] This pathway is a central regulator of cell growth, survival, and differentiation.

Quantitative Data: Binding Affinity and Activation Concentrations

The interaction of phorbol esters with PKC isoforms has been quantified in various studies. While specific data for this compound is less common, data for the closely related and widely used 12-O-tetradecanoylphorbol-13-acetate (TPA/PMA) and phorbol 12,13-dibutyrate (PDBu) provide valuable insights into the potency of these compounds.

| Compound | PKC Isoform(s) | Parameter | Value | Reference |

| [3H]Phorbol-12,13-dibutyrate ([3H]PDBu) | α, β1, β2, γ, δ, ε | Kd | 1.6 - 18 nM | [6] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA) | α, β1, β2, γ, δ, ε | IC50 (vs. [3H]PDBu) | 2 - 70 nM | [6] |

| This compound (TPA) | Not specified | Effective in vitro concentration | 3 nM - 1 µM | [7][8] |

Signaling Pathway Diagram

The following diagram illustrates the activation of the PKC signaling cascade by TPA, leading to the activation of the ERK/MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TPA-PKC activation pathway.

Phorbol Ester Binding Assay (Rapid Filtration Method)

This assay measures the specific binding of a radiolabeled phorbol ester, such as [3H]PDBu, to PKC.

Materials:

-

Purified PKC or cell lysate containing PKC

-

[3H]Phorbol-12,13-dibutyrate ([3H]PDBu)

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL phosphatidylserine

-

Wash Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2

-

Unlabeled PDBu or TPA (for determining non-specific binding)

-

Polyethylenimine (PEI)-treated glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture in microcentrifuge tubes on ice. For each sample, combine:

-

50 µL of purified PKC or cell lysate

-

50 µL of Binding Buffer

-

10 µL of [3H]PDBu (final concentration ~20 nM)

-

-

For non-specific binding control tubes, add 10 µL of a high concentration of unlabeled PDBu or TPA (e.g., 20 µM) prior to adding the radiolabeled ligand.

-

Incubate the tubes at 30°C for 20 minutes.

-

Terminate the binding reaction by rapidly filtering the contents of each tube through a PEI-treated glass fiber filter using a vacuum manifold.

-

Wash each filter three times with 4 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of PKC to phosphorylate a substrate peptide following activation by TPA.

Materials:

-

Purified PKC or immunoprecipitated PKC from cell lysates

-

PKC substrate peptide (e.g., a peptide derived from histone H1 or a fluorescently labeled peptide)

-

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2

-

TPA (dissolved in DMSO)

-

[γ-32P]ATP or non-radioactive ATP for non-radioactive detection methods

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or TPA as activators

-

Stopping solution (e.g., phosphoric acid for radioactive assays)

-

P81 phosphocellulose paper or other capture method for phosphorylated substrate

Procedure:

-

Prepare the kinase reaction mixture on ice. For each reaction, combine:

-

10 µL of Kinase Assay Buffer

-

5 µL of PKC substrate peptide

-

5 µL of purified PKC or immunoprecipitate

-

1 µL of TPA (final concentration ~100 nM) and 4 µL of PS/DAG vesicles.

-

-

Initiate the reaction by adding 5 µL of [γ-32P]ATP solution (final concentration ~100 µM).

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by adding 25 µL of stopping solution.

-

Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone (B3395972) and let the papers air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of PKC Phosphorylation

This method is used to detect the phosphorylation of PKC or its downstream targets (e.g., ERK) in response to TPA stimulation in cultured cells.

Materials:

-

Cultured cells

-

TPA (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with TPA (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Western blot experiment to analyze TPA-induced protein phosphorylation.

References

- 1. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 12-Deoxyphorbol-13-O-phenylacetate-20-acetate is not protein kinase C-beta isozyme-selective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C activation disrupts epithelial apical junctions via ROCK-II dependent stimulation of actomyosin contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of 12-O-Tiglylphorbol-13-isobutyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a diterpenoid of the tigliane (B1223011) class, belonging to the family of phorbol (B1677699) esters. These compounds are natural products, prominently found in plants of the Euphorbiaceae family, such as Croton tiglium.[1] Phorbol esters are renowned for their potent and diverse biological activities, which are primarily mediated through the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies. While specific data for this compound is limited, its activity is inferred from the well-studied pharmacology of structurally similar phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound and other phorbol esters is Protein Kinase C (PKC). These compounds mimic the action of endogenous diacylglycerol (DAG), a second messenger that activates conventional (cPKC) and novel (nPKC) isoforms of PKC. Upon binding to the C1 domain of PKC, this compound induces a conformational change in the enzyme, leading to its activation and translocation from the cytosol to the cell membrane. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.

Quantitative Biological Data

Quantitative data on the biological activity of this compound is sparse in the literature. However, a key study has evaluated its cytotoxic effects on human cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Reference |

| HL-60 | Human Promyelocytic Leukemia | ≤ 0.02 | ≤ 0.04 | [2] |

| A549 | Human Lung Carcinoma | ≤ 0.1 | ≤ 0.2 | [2] |

¹Calculated based on a molecular weight of 486.6 g/mol for this compound.

Key Biological Activities and Experimental Protocols

The biological activities of this compound are expected to be similar to those of other potent phorbol esters. The following sections detail these activities and provide generalized experimental protocols, primarily based on methodologies established for TPA.

Tumor Promotion and Cytotoxicity

Phorbol esters are well-known tumor promoters, meaning they can induce tumor formation in conjunction with a tumor initiator.[3] However, some phorbol esters also exhibit cytotoxic and anti-tumor activities against certain cancer cell lines.[1][4][5] As indicated in Table 1, this compound has demonstrated potent cytotoxic effects.[2]

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Human cancer cell lines (e.g., HL-60, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be below 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Inflammatory Response

Phorbol esters are potent inflammatory agents, a property directly linked to their ability to activate PKC in various immune cells. This leads to the production and release of pro-inflammatory mediators.

This in vivo assay is a classic method for assessing the inflammatory potential of a topical agent.

Materials:

-

Mice (e.g., CD-1 or SENCAR)

-

This compound

-

Acetone (vehicle)

-

Micropipette

-

Punch biopsy tool

-

Analytical balance

Procedure:

-

Compound Application: Dissolve this compound in acetone. Apply a specific dose (e.g., 1-10 nmol) in a small volume (e.g., 20 µL) to the inner and outer surface of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

-

Incubation: House the mice for a set period, typically 4 to 24 hours.

-

Measurement of Edema: Sacrifice the mice and take a standard-sized punch biopsy (e.g., 6 mm) from both the treated and control ears.

-

Data Analysis: Weigh the biopsies immediately. The difference in weight between the treated and control ear punches is a measure of the inflammatory edema.

Induction of Cell Differentiation

In certain cell types, particularly hematopoietic cell lines, phorbol esters can induce differentiation. For example, they can induce monocytic differentiation in myeloid leukemia cells.[6][7]

This protocol describes how to assess the differentiation-inducing capacity of the compound in a human leukemia cell line.

Materials:

-

HL-60 cells

-

Complete RPMI-1640 medium

-

This compound

-

DMSO

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Microscope slides

-

Light microscope

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells and treat them with various concentrations of this compound (typically in the nM range) for 48 to 96 hours.

-

NBT Reduction Assay:

-

Harvest the cells and resuspend them in fresh medium.

-

Add NBT solution (1 mg/mL) and PMA (200 ng/mL) to stimulate superoxide (B77818) production.

-

Incubate for 25 minutes at 37°C.

-

Prepare cytospin slides.

-

Counterstain with Safranin.

-

-

Microscopic Analysis: Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a light microscope. An increase in the percentage of NBT-positive cells indicates monocytic differentiation.

Apoptosis Induction

Paradoxically, while phorbol esters can be tumor-promoting, they can also induce apoptosis (programmed cell death) in various cancer cell types.[8] This dual role is highly context-dependent, varying with cell type, compound concentration, and exposure time.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

NF-κB Signaling Pathway Activation

Activation of PKC by phorbol esters is a well-established mechanism for activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

This protocol assesses NF-κB activation by measuring the degradation of its inhibitor, IκBα.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against IκBα and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and collect the protein extracts. Determine protein concentration using a standard assay (e.g., BCA).

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-IκBα antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: A decrease in the IκBα protein band indicates its degradation and subsequent activation of the NF-κB pathway. Reprobe the membrane with an antibody for a loading control to ensure equal protein loading.

Conclusion

This compound, as a potent phorbol ester, is a powerful modulator of cellular signaling, primarily through the activation of Protein Kinase C. Its biological activities are diverse, ranging from tumor promotion and inflammation to cytotoxicity, cell differentiation, and apoptosis. While specific quantitative data and dedicated experimental protocols for this compound are not as abundant as for its analogue TPA, the established methodologies for other phorbol esters provide a robust framework for its investigation. The potent cytotoxic effects of this compound against cancer cell lines suggest its potential as a lead compound in drug discovery, warranting further in-depth research into its specific mechanisms of action and therapeutic applications. The provided protocols and pathway diagrams serve as a foundational guide for researchers and scientists in designing and interpreting experiments aimed at elucidating the full biological profile of this intriguing natural product.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. researchgate.net [researchgate.net]

- 3. ijcrbp.com [ijcrbp.com]

- 4. Cytotoxic phorbol esters of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phorbol ester-type diterpenoids from the twigs and leaves of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of human malignant T-lymphoblastic cell lines MOLT-3 and jurkat by 12-O-tetradecanoylphorbol-13-acetate: biochemical, physical, and morphological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 12-O-Tiglylphorbol-13-isobutyrate, a potent diterpenoid ester found in the seed oil of Croton tiglium. As a member of the tigliane (B1223011) family of natural products, this compound and its analogs are of significant interest for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isozymes. This document provides a comprehensive overview of its biological effects, quantitative activity data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Core Concepts: Phorbol (B1677699) Esters and PKC Activation

Phorbol esters, including this compound, are renowned for their ability to mimic the endogenous signaling molecule diacylglycerol (DAG), a key activator of the PKC family of serine/threonine kinases.[1] This mimicry allows them to potently activate conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, which play crucial roles in a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The sustained activation of PKC by these exogenous ligands, in contrast to the transient activation by endogenous DAG, is central to their profound biological effects.

Quantitative Analysis of Biological Activity

The biological potency of this compound and its analogs is a critical aspect of its SAR. The following tables summarize the key quantitative data available.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | HL-60 | Cytotoxicity | IC50 | ≤ 0.02 µg/mL | [1] |

| This compound | A549 | Cytotoxicity | IC50 | ≤ 0.1 µg/mL | [1] |

| 12-O-Tiglylphorbol-13-acetate | HL-60 | Cytotoxicity | IC50 | ≤ 0.02 µg/mL | [1] |

| 12-O-(2-methyl)-butyrylphorbol-13-acetate | HL-60 | Cytotoxicity | IC50 | ≤ 0.02 µg/mL | [1] |

| Phorbol-13-isobutyrate-12-tiglate | SNU387 | Cytotoxicity | IC50 | 1.2 µM | [2] |

Table 1: Cytotoxic Activity of this compound and Related Phorbol Esters. This table highlights the potent cytotoxic effects of these compounds against various human cancer cell lines.

| Compound | PKC Isotype | Assay Type | Endpoint | Value | Reference |

| 12-deoxyphorbol 13-isobutyrate (dPB) | α, β1, β2, γ | Binding Affinity | Ki (app) | 92-140 nM | [3] |

Table 2: Protein Kinase C Binding Affinity of a Structurally Related Phorbol Ester. This data for a close analog suggests that phorbol esters with an isobutyrate at the C-13 position exhibit potent binding to conventional PKC isoforms with limited selectivity among them.

Structure-Activity Relationship Insights

The biological activity of tigliane diterpenes is intricately linked to their molecular structure. Key structural features influencing their potency and function include:

-

The Tigliane Core: The rigid tetracyclic 5/7/6/3 fused ring system is essential for maintaining the correct orientation of the functional groups for binding to the C1 domain of PKC.

-

Esterification at C-12 and C-13: The nature of the ester groups at these positions is a primary determinant of both the potency and the lipophilicity of the molecule. The tigloyl group at C-12 and the isobutyryl group at C-13 in the title compound contribute to its high biological activity.

-

The C-20 Hydroxyl Group: This primary alcohol is crucial for activity, as it forms a key hydrogen bond within the PKC binding pocket.

-

The C-4 Hydroxyl Group: The stereochemistry at this position is critical; the 4-β configuration is required for activity, while the 4-α epimer is inactive.[4]

Experimental Protocols

To ensure the reproducibility and accuracy of SAR studies, detailed experimental protocols are paramount.

Cytotoxicity Assay against HL-60 and A549 Cells (MTT Assay)

This protocol is based on the methodology generally employed for determining the cytotoxic effects of phorbol esters.

-

Cell Culture: Human promyelocytic leukemia (HL-60) cells are maintained in RPMI-1640 medium, while human lung carcinoma (A549) cells are cultured in DMEM. Both media are supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight (for A549) or are seeded just prior to treatment (for HL-60).

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in the culture medium to the desired concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity. Cells are incubated with the compound for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Protein Kinase C Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for PKC isozymes.

-

Preparation of Reagents:

-

Assay Buffer: 20 mM MOPS, pH 7.4, 2 mM EGTA, 2 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail.

-

Lipid Vesicles: Prepare sonicated vesicles containing phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in the assay buffer.

-

Radioligand: [³H]-Phorbol 12,13-dibutyrate ([³H]PDBu) is used as the radiolabeled competitor.

-

-

Assay Procedure:

-

In a 96-well plate, combine purified recombinant PKC isozyme, lipid vesicles, and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Add a fixed concentration of [³H]PDBu to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the PKC-lipid-ligand complex.

-

Scintillation Counting: The filter mat is washed with ice-cold assay buffer to remove unbound radioligand. The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound [³H]PDBu is determined for each concentration of the test compound. The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Cytotoxic phorbol esters of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mezerein and 12-deoxyphorbol 13-isobutyrate, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Source and Synthesis of 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring phorbol (B1677699) ester, a class of tetracyclic diterpenoids known for their potent biological activities, primarily as activators of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and a plausible semi-synthetic route based on the esterification of the parent compound, phorbol. Furthermore, it elucidates the key signaling pathway modulated by this class of compounds and presents a general experimental workflow for investigating its cellular effects.

Natural Source and Isolation

This compound is a constituent of the seed oil of Croton tiglium L., a plant belonging to the Euphorbiaceae family.[1][2] The seeds of this plant are a rich source of various phorbol esters.[3][4][5]

Isolation Protocol

The isolation of this compound from Croton tiglium seeds is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of established methods for isolating phorbol esters from this natural source.[3][6][7]

Table 1: Summary of Isolation Protocol

| Step | Procedure | Details |

| 1. Extraction | Solvent Extraction | Pulverized seeds of Croton tiglium are extracted with a polar solvent such as acetone (B3395972) or 90% ethanol (B145695) at room temperature.[3][7] |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to enrich the phorbol ester content in the organic phase.[7] |

| 3. Initial Chromatography | Silica (B1680970) Gel Column Chromatography | The dried organic fraction is subjected to silica gel column chromatography. Elution is performed with a solvent gradient, typically a mixture of hexane (B92381) and acetone or petroleum ether and ethyl acetate, with increasing polarity.[6][7] |

| 4. Intermediate Purification | Reversed-Phase C18 (RP-C18) Column Chromatography | Fractions showing biological activity or containing compounds of interest are further purified on an RP-C18 column using a gradient of methanol (B129727) and water.[6] |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | The final purification to obtain highly pure this compound is achieved using preparative RP-C18 HPLC with a mobile phase such as methanol and water.[6] |

Quantitative Data:

While specific yield data for this compound is not extensively reported, a study on the isolation of various phorbol esters from Croton tiglium provides context for potential yields. For instance, from a fraction of 1.2g, 58.0 mg of this compound was obtained after purification by HPLC.[7]

Chemical Synthesis

A total synthesis of the complex phorbol skeleton is a formidable challenge.[8] Therefore, a more practical approach for obtaining this compound and its analogs is through the semi-synthesis from phorbol, which can be isolated in larger quantities from natural sources like croton oil. The synthesis involves the selective esterification of the hydroxyl groups at the C-12 and C-13 positions of the phorbol backbone.

Proposed Semi-Synthetic Protocol

The following is a proposed protocol based on established methods for the esterification of phorbol.[9]

Table 2: Proposed Semi-Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1. Starting Material | Phorbol | Isolated from natural sources. |

| 2. Selective Esterification at C-13 | Isobutyrylation | Phorbol is reacted with isobutyric anhydride (B1165640) or isobutyryl chloride in the presence of a mild base (e.g., pyridine) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at controlled temperature to favor mono-esterification at the less hindered C-13 hydroxyl group. |

| 3. Esterification at C-12 | Tiglylation | The resulting phorbol-13-isobutyrate is then reacted with tiglic anhydride or tigloyl chloride under similar conditions to esterify the C-12 hydroxyl group. |

| 4. Purification | Chromatographic Purification | The final product is purified from the reaction mixture using column chromatography (silica gel or reversed-phase) to yield this compound. |

Signaling Pathway

Phorbol esters, including this compound, are potent modulators of intracellular signaling pathways. Their primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes.[1][10]

Protein Kinase C (PKC) Activation Pathway

Phorbol esters are structural analogs of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isozymes.[1] By binding to the C1 domain of PKC, they induce its translocation from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, initiating a cascade of downstream signaling events. One of the well-characterized downstream pathways is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11]

Experimental Workflow

To investigate the biological effects of this compound, a structured experimental workflow is essential. The following diagram outlines a general approach for studying its impact on cellular functions, such as cell proliferation, differentiation, or apoptosis.

This workflow allows for a multi-faceted analysis of the compound's effects, from overall cell health to specific molecular changes.

Conclusion

This compound, a phorbol ester from Croton tiglium, serves as a valuable research tool for studying PKC-mediated signaling pathways. Its isolation from natural sources, though complex, is well-documented. While a dedicated total synthesis remains challenging, semi-synthetic approaches from phorbol offer a viable route to this and related compounds. Understanding its mechanism of action and employing systematic experimental workflows will continue to be crucial for exploring its potential applications in drug discovery and development.

References

- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Nineteen-Step Total Synthesis of (+)-Phorbol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of protein kinase C induces differentiation in the human T-lymphoblastic cell line MOLT-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway by conventional, novel, and atypical protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide for Use as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate (TPIB) is a naturally occurring phorbol (B1677699) ester found in the seed oil of Croton tiglium[1]. Phorbol esters are a class of tetracyclic diterpenoids known for their ability to act as potent modulators of various cellular processes. TPIB, like other active phorbol esters, functions as a chemical probe primarily by targeting and activating Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to signal transduction. By mimicking the action of the endogenous second messenger diacylglycerol (DAG), TPIB provides a powerful tool for investigating the roles of PKC in health and disease. This technical guide provides an in-depth overview of TPIB as a chemical probe, including its mechanism of action, experimental protocols, and relevant data to facilitate its use in research and drug development.

Mechanism of Action

The primary molecular target of this compound is Protein Kinase C (PKC). Phorbol esters bind to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, the same site that binds the endogenous activator diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to the plasma membrane. Once activated, PKC can phosphorylate a wide array of substrate proteins, thereby initiating a cascade of downstream signaling events that regulate diverse cellular functions, including cell proliferation, differentiation, apoptosis, and inflammation. The sustained activation of PKC by phorbol esters, which are not as readily metabolized as DAG, makes them potent tools for studying PKC-dependent signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H40O8 | [3] |

| Molecular Weight | 516.63 g/mol | [4] |

| CAS Number | 92214-54-5 | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound as a PKC activator. These protocols are adapted from established methods for other phorbol esters and can be optimized for specific experimental systems.

In Vitro PKC Binding Assay (Competitive Binding Assay)

This assay measures the ability of TPIB to compete with a radiolabeled phorbol ester for binding to PKC.

Materials:

-

Purified recombinant PKC isozymes

-

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

-

This compound (TPIB)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine (B164497) and CaCl2)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing purified PKC isozyme, [3H]PDBu (at a concentration near its Kd), and varying concentrations of TPIB in binding buffer.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of TPIB that inhibits 50% of the specific binding of [3H]PDBu (IC50) by non-linear regression analysis.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of TPIB to stimulate the phosphotransferase activity of PKC.

Materials:

-

Purified PKC isozymes

-

This compound (TPIB)

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-32P]ATP

-

Kinase Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2, and phosphatidylserine)

-

Stop Solution (e.g., phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PKC isozyme, its substrate, and varying concentrations of TPIB in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the substrate using a scintillation counter.

-

Determine the concentration of TPIB that produces 50% of the maximal PKC activation (EC50).

Cellular Assay for PKC Activation: ERK Phosphorylation

Activation of PKC by phorbol esters can lead to the downstream activation of the MAPK/ERK signaling pathway. This can be assessed by measuring the phosphorylation of ERK.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

This compound (TPIB)

-

Cell lysis buffer

-

Primary antibodies against phospho-ERK (p-ERK) and total ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of TPIB for different time points.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK and total ERK.

-

Incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Mandatory Visualizations

Signaling Pathway of TPIB-mediated PKC Activation

References

Downstream Targets of 12-O-Tiglylphorbol-13-isobutyrate Signaling: An In-depth Technical Guide

Abstract

12-O-Tiglylphorbol-13-isobutyrate (TPI) is a diterpene ester belonging to the phorbol (B1677699) ester family, known for its potent biological activities. These compounds are invaluable tools in biomedical research for their ability to activate key signaling pathways, primarily through their interaction with protein kinase C (PKC). This technical guide provides a comprehensive overview of the downstream signaling targets of TPI, with a focus on the well-characterized molecular events initiated by its potent analogue, 12-O-tetradecanoylphorbol-13-acetate (TPA). Due to the extensive research on TPA as a model phorbol ester, its signaling pathways and downstream effects are presented here as a paradigm for understanding TPI's mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling cascades, quantitative data on target modulation, and relevant experimental protocols.

Introduction to this compound and Phorbol Esters

This compound is a natural product found in plants of the Euphorbiaceae family. Like other phorbol esters, its molecular structure allows it to mimic the endogenous second messenger diacylglycerol (DAG), enabling it to bind to and activate a range of signaling proteins. The most prominent of these are the protein kinase C (PKC) isozymes. The activation of PKC by phorbol esters is significantly more potent and sustained than that by DAG, which is readily metabolized. This sustained activation triggers a cascade of phosphorylation events, leading to profound changes in gene expression, cell proliferation, differentiation, and apoptosis. While TPI itself is a subject of interest, the vast majority of mechanistic studies have been conducted using 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA). TPA is considered the most potent phorbol ester and a powerful tumor promoter, making it a cornerstone tool for studying PKC signaling and its consequences.[1][2][3] This guide will, therefore, leverage the extensive data available for TPA to delineate the downstream targets and signaling pathways relevant to TPI.

Primary Target: Protein Kinase C (PKC)

The central mechanism of action for TPI and other phorbol esters is the direct activation of protein kinase C (PKC). PKC represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. Phorbol esters bind to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, which are also the binding sites for DAG. This binding event recruits PKC to the cell membrane, leading to its activation.

The affinity of phorbol esters for PKC is remarkably high, with Kd values typically in the nanomolar range. For instance, the binding of [3H]phorbol-12,13-dibutyrate ([3H]PDBu), a TPA analogue, to various PKC isotypes occurs with Kd values ranging from 1.6 to 18 nM.[4] This high-affinity binding displaces the autoinhibitory pseudosubstrate from the enzyme's active site, enabling it to phosphorylate a wide array of downstream protein targets.

Major Downstream Signaling Pathways

Activation of PKC by TPI/TPA initiates several major signaling cascades that culminate in diverse cellular responses. The most well-documented of these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Phorbol ester-activated PKC can stimulate the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch.

The activation of ERK is a multi-step process that often involves the Ras-Raf-MEK-ERK cascade. PKC can phosphorylate and activate Raf kinase, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1 and ERK2. Once activated, ERK can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression.

A key downstream target of the ERK pathway is the Activator Protein-1 (AP-1) transcription factor. AP-1 is typically a heterodimer of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). ERK activation leads to the increased expression and phosphorylation of c-Fos and c-Jun, enhancing AP-1 transcriptional activity. AP-1, in turn, regulates the expression of genes involved in cell proliferation and differentiation.

References

- 1. Gene expression of TPA induced differentiation in HL-60 cells by DNA microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of gene expression induced by the tumour promotor TPA in murine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene expression of TPA induced differentiation in HL-60 cells by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 12-O-Tiglylphorbol-13-isobutyrate in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) esters are a class of naturally occurring compounds that have been instrumental in dissecting cellular signal transduction pathways. Among these, 12-O-Tiglylphorbol-13-isobutyrate, a less commonly studied phorbol ester, and its more famous analog, 12-O-Tetradecanoylphorbol-13-acetate (TPA), are potent activators of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the core mechanisms by which these molecules influence cancer cell signaling. It details their interaction with PKC, the subsequent modulation of critical downstream pathways including the MAPK/ERK and PI3K/AKT cascades, and the resulting cellular outcomes such as proliferation, differentiation, and apoptosis. This document synthesizes quantitative data, outlines detailed experimental protocols for studying these effects, and provides a foundation for visualizing the complex signaling networks involved, aiming to equip researchers and drug development professionals with a thorough understanding of this important class of signaling modulators.

Introduction to Phorbol Esters

Phorbol esters are diterpenoids derived from plants of the Euphorbiaceae family. While there are many analogs, the most extensively studied is 12-O-Tetradecanoylphorbol-13-acetate (TPA), also known as Phorbol 12-Myristate 13-Acetate (PMA).[1] These compounds are renowned for their ability to act as potent tumor promoters in some models, yet paradoxically, they can also induce differentiation or apoptosis in certain cancer cell lines.[2][3] This dual activity makes them invaluable tools for cancer research. Their primary mechanism of action is through the potent activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of cellular signaling.[4][5][6]

This compound shares this core mechanism with TPA. By mimicking the endogenous second messenger diacylglycerol (DAG), these phorbol esters bind to the C1 domain of conventional and novel PKC isozymes, leading to their activation and translocation to cellular membranes.[5][6] This guide will primarily draw on the extensive research conducted with TPA to describe the signaling pathways, as the fundamental mechanisms are conserved across active phorbol esters.

Core Mechanism of Action: Protein Kinase C (PKC) Activation

The primary cellular receptors for phorbol esters are the Protein Kinase C (PKC) isozymes. PKC represents a family of at least 10 related kinases that are classified into three subfamilies:

-

Conventional PKCs (cPKC): α, βI, βII, and γ (activated by Ca²⁺, DAG, and phospholipids)

-

Novel PKCs (nPKC): δ, ε, η, and θ (activated by DAG and phospholipids, but are Ca²⁺-independent)

-

Atypical PKCs (aPKC): ζ and ι/λ (unresponsive to DAG and Ca²⁺)

This compound and TPA bind with high affinity to the C1 domain of conventional and novel PKC isozymes, effectively locking them in an active conformation.[4] This binding event mimics the action of DAG but is far more stable, leading to prolonged and potent activation of the kinase.[5] Upon activation, PKC isozymes translocate from the cytosol to specific cellular compartments, such as the plasma membrane, nuclear envelope, or Golgi apparatus, where they phosphorylate a wide array of substrate proteins, thereby initiating downstream signaling cascades.[5][6]

Caption: General mechanism of Protein Kinase C (PKC) activation by phorbol esters.

Key Signaling Pathways Modulated in Cancer

The activation of PKC by phorbol esters triggers a domino effect, influencing several major signaling pathways that are frequently dysregulated in cancer.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Phorbol esters are potent activators of this pathway.[6][7]

-

Mechanism: Activated PKC can phosphorylate and activate the Raf kinase (c-Raf). Raf then phosphorylates and activates MEK1/2 (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinase).[6] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors like c-Fos and c-Jun, which form the AP-1 complex.[7] AP-1 activation drives the expression of genes involved in cell cycle progression and proliferation.[7][8]

Caption: Phorbol ester-induced activation of the MAPK/ERK signaling pathway.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers.[9][10] Phorbol esters can also modulate this pathway, often leading to pro-survival signals.

-

Mechanism: While the link can be indirect, PKC activation can lead to the activation of PI3K. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and PDK1. This co-localization allows PDK1 to phosphorylate and activate AKT.[10] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis (e.g., through phosphorylation of Bad) and to stimulate cell growth and proliferation (e.g., through activation of the mTOR pathway).[11]

Caption: Modulation of the PI3K/AKT signaling pathway by phorbol esters.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a key role in inflammation and cell survival.

-

Mechanism: Certain PKC isoforms, activated by phorbol esters, can phosphorylate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (typically p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are anti-apoptotic.

Quantitative Data on Phorbol Ester Effects

The cellular response to phorbol esters is highly dependent on the cell type, concentration, and duration of exposure. Below are tables summarizing representative quantitative data.

Table 1: Mitogenic and Cytotoxic Effects of TPA on Various Cell Lines

| Cell Line | Cancer Type | Effect | Metric | Value |

| Glomerular Mesangial Cells | N/A (Normal) | Mitogenic | ED50 (DNA Synthesis) | 7 ng/mL |

| HL-60 | Promyelocytic Leukemia | Differentiation | N/A | Growth arrest, differentiation |

| U937 | Histiocytic Lymphoma | Differentiation | N/A | Differentiation to monocytes |

| MCF-7 | Breast Cancer | Cytotoxic | IC50 | 3.58 µM (for a related compound) |

| PC-3 | Prostate Cancer | Cytotoxic | IC50 | 3.60 µM (for a related compound) |

Note: Data is compiled from multiple sources and may involve different phorbol ester analogs.[8][12][13] ED50 refers to the half-maximal effective dose.

Table 2: TPA-Induced Protein Phosphorylation Changes

| Cell Line | Target Protein | Time | Fold Increase (vs. Control) |

| RD Cells | Phospho-ERK | 30 min | ~3.5 |

| RD Cells | Phospho-JNK | 30 min | ~2.5 |

| RD Cells | Phospho-p38 | 30 min | ~3.0 |

| 293 Cells | Phospho-PKC (pan) | 20-30 min | Significant increase |

Note: Data is representative of typical results from Western blot analysis.[2][14]

Detailed Experimental Protocols

Investigating the effects of phorbol esters involves a range of standard cell and molecular biology techniques.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or TPA) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][18] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][16]

-

Analysis: Correct for background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Pathway Activation

Western blotting is used to detect changes in protein levels and phosphorylation status, providing direct evidence of signaling pathway activation.[19][20]

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary, then treat with the phorbol ester for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).[19]

-

Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.[19][20]

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[19][20]

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, phospho-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Add an ECL chemiluminescent substrate and capture the signal using a digital imaging system.[19]

-

Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH or β-actin).[19]

Therapeutic Implications and Future Directions

The profound and diverse effects of phorbol esters on cell signaling present both challenges and opportunities for drug development. While their tumor-promoting activity precludes direct therapeutic use in most contexts, their ability to induce differentiation in certain leukemias has been explored.[2] More importantly, the pathways they manipulate—particularly the PKC, MAPK, and PI3K pathways—are major targets for modern cancer therapeutics. Understanding how phorbol esters engage these networks provides critical insights for the development of more specific and targeted inhibitors. Future research will likely focus on dissecting the isoform-specific roles of PKC in different cancers to develop activators or inhibitors with greater precision and fewer off-target effects.

References

- 1. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]

- 2. TPA (12-O-Tetradecanoylphorbol-13-Acetate) | Cell Signaling Technology [cellsignal.com]

- 3. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. An essential role of ERK signalling in TPA-induced reactivation of Kaposi's sarcoma-associated herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PKC pathway and ERK/MAPK pathway are required for induction of cyclin D1 and p21Waf1 during 12-o-tetradecanoylphorbol 13-acetate-induced differentiation of myeloleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Activation of protein kinase C by phorbol esters induces DNA synthesis and protein phosphorylations in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Role of 12-O-Tiglylphorbol-13-isobutyrate in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-O-Tiglylphorbol-13-isobutyrate is a member of the tigliane (B1223011) diterpenoid family, compounds renowned for their potent biological activities, including the modulation of apoptosis. As an analog of the well-studied phorbol (B1677699) esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), it is a powerful activator of Protein Kinase C (PKC). The induction of apoptosis by PKC activators is a complex, cell-type dependent process with significant implications for cancer therapy and other disease states. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and related phorbol esters influence apoptotic signaling pathways. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascades and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar phorbol esters to provide a comprehensive overview for research and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, while the caspase cascade orchestrates the execution phase of cell death.

Phorbol esters, including this compound, are potent modulators of cellular signaling pathways, primarily through their ability to activate Protein Kinase C (PKC) isozymes. PKC activation can have dichotomous effects on cell fate, promoting either survival or apoptosis depending on the specific PKC isoforms activated, the cellular context, and the presence of other signaling inputs. Understanding the precise role of compounds like this compound in apoptosis is crucial for harnessing their therapeutic potential.

Signaling Pathways

The induction of apoptosis by this compound and other phorbol esters is primarily mediated by the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. This activation triggers a cascade of downstream events that can converge on the core apoptotic machinery.

Protein Kinase C (PKC) Activation

This compound mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. This binding event recruits the PKC enzyme to the cell membrane, leading to its activation.

Figure 1: Activation of PKC by this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical target of PKC signaling. Activated PKC isoforms can modulate the function of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization (MOMP).

-

Pro-apoptotic signaling: Certain PKC isoforms, notably PKC-δ, can promote apoptosis by phosphorylating and activating pro-apoptotic Bcl-2 family members like Bax or by downregulating anti-apoptotic members like Bcl-2 and Bcl-xL. This shifts the balance in favor of MOMP, leading to the release of cytochrome c from the mitochondria.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.

Figure 2: Intrinsic apoptosis pathway modulated by PKC activation.

Data Presentation

Quantitative data on the pro-apoptotic effects of this compound are not extensively available in the public domain. The following tables summarize representative data for the closely related phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), which is expected to have a similar mechanism of action.